3-Chloro-4'-fluorobenzophenone

Vue d'ensemble

Description

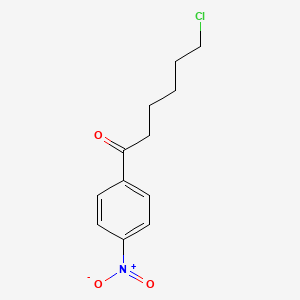

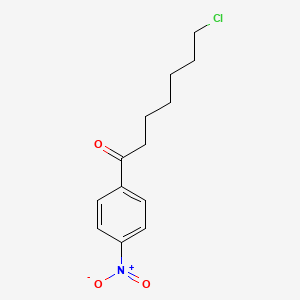

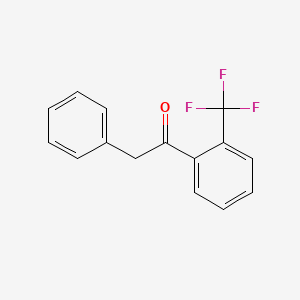

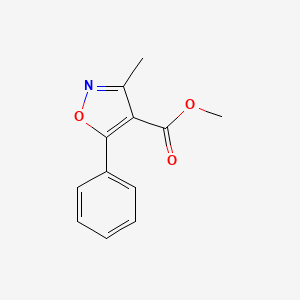

3-Chloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO . It is also known by other names such as (4-Chlorophenyl) (4-fluorophenyl)methanone .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-fluorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position and the other benzene ring has a fluorine atom substituted at the 4th position .Physical And Chemical Properties Analysis

The average mass of 3-Chloro-4’-fluorobenzophenone is 234.653 Da and its monoisotopic mass is 234.024765 Da .Applications De Recherche Scientifique

Synthesis of Benzophenones

3-Chloro-4’-fluorobenzophenone can be synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . This process is a key step in the production of a variety of benzophenone derivatives.

Photochemical Reactivity Studies

Benzophenones, including 3-Chloro-4’-fluorobenzophenone, have interesting photochemical properties. Their ability to form radicals in the presence of ultraviolet radiation gives rise to some unique photochemistry . This makes them useful in studies related to photochemical reactivity.

Spectral Analysis

Benzophenones are often characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . These techniques help in verifying the structure of the compound and understanding its physical and chemical properties.

Photophysical Properties

The photophysical parameters for benzophenones can be tested in different solvents . The oscillator strengths for similar transitions in the polar and the non-polar solvent indicate that the absorption and excitation transitions were equally allowed . This information is useful in understanding the photophysical processes of the compound.

Quantum Efficiency Studies

When exposed to high levels of ultraviolet radiation, benzophenones form ketyl radicals which react to form a benzopinacol . The aim of such experiments is to determine the quantum efficiency, or conversion efficiency, of the benzophenone to its benzopinacol form .

Solvent Studies

A quantitative solvent study can be completed on benzophenones in the UV to determine the photophysical parameters for the electronic transition states . Two solvents are used including a more polar solvent, EPA, and more non-polar solvent, methylcyclohexane . This information is presented on a Jablonski energy diagram .

Safety and Hazards

3-Chloro-4’-fluorobenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is recommended when handling this chemical .

Orientations Futures

While specific future directions for 3-Chloro-4’-fluorobenzophenone are not mentioned in the available literature, benzophenones and their derivatives are of interest in various fields of study due to their photochemical properties . They are often used in the study of photophysics and photochemistry .

Mécanisme D'action

Target of Action

Benzophenones, in general, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Benzophenones are often involved in photochemical reactions . The presence of the chloro and fluoro substituents may influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Benzophenones can participate in various chemical reactions, potentially affecting multiple pathways depending on their specific structure and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions .

Propriétés

IUPAC Name |

(3-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVJTJNBKASBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630657 | |

| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-fluorobenzophenone | |

CAS RN |

2192-35-0 | |

| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.